2-(1-Methyl-2-pyrrolidinyl)ethylxanthene-9-carboxylate
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Overview
Description
BRL 448 is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications
Preparation Methods
The synthesis of BRL 448 involves several steps and specific reaction conditions. One common synthetic route includes the use of seamless ligation cloning extract (SLiCE) from Escherichia coli laboratory strains . This method facilitates the recombination between short stretches of homologous DNA, making it an efficient process for DNA assembly. Industrial production methods often involve large-scale bacterial transformation processes, where competent cells are used to uptake and maintain foreign DNA .
Chemical Reactions Analysis
BRL 448 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, in oxidation reactions, BRL 448 can form oxidized derivatives, while in reduction reactions, it can yield reduced forms of the compound .
Scientific Research Applications
BRL 448 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic processes. In biology, it is utilized in genetic engineering and molecular cloning techniques. In medicine, BRL 448 has shown potential in the development of new therapeutic agents. Additionally, it is used in industrial applications for the production of various biochemical products .
Mechanism of Action
The mechanism of action of BRL 448 involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which BRL 448 is used. For example, in cancer research, BRL 448 has been shown to inhibit the activity of certain proteins involved in tumor growth .
Comparison with Similar Compounds
BRL 448 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or functional groups. For example, compounds with similar molecular fingerprints or structural motifs can be identified using computational screening methods . The unique properties of BRL 448, such as its specific reactivity and biological activity, distinguish it from these similar compounds.
Properties
CAS No. |
102449-59-2 |
---|---|
Molecular Formula |
C21H23NO3 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-(1-methylpyrrolidin-2-yl)ethyl 9H-xanthene-9-carboxylate |
InChI |
InChI=1S/C21H23NO3/c1-22-13-6-7-15(22)12-14-24-21(23)20-16-8-2-4-10-18(16)25-19-11-5-3-9-17(19)20/h2-5,8-11,15,20H,6-7,12-14H2,1H3 |
InChI Key |
HIYKMHGLFQZLMD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1CCOC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Origin of Product |
United States |
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